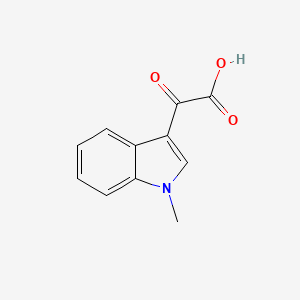

N-Methyl-3-indoleglyoxylic acid

描述

N-Methyl-3-indoleglyoxylic acid is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-indoleglyoxylic acid typically involves the reaction of indole derivatives with glyoxylic acid. One common method is the reaction of N-methylindole with glyoxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.

化学反应分析

Types of Reactions

N-Methyl-3-indoleglyoxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

科学研究应用

Biological Activities

N-Methyl-3-indoleglyoxylic acid exhibits various biological activities that make it a candidate for further research:

- Antimicrobial Properties : Studies have indicated that derivatives of indoleglyoxylic acids possess antibacterial properties, potentially useful in treating infections caused by resistant bacterial strains .

- Neuropharmacological Effects : Some derivatives show promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .

- Anticancer Activity : Research suggests that indole derivatives can exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Potential Therapeutic Applications

The therapeutic potential of this compound and its derivatives has been explored in various contexts:

- Anti-Virulence Agents : Research has focused on targeting bacterial sortases with compounds like this compound to disrupt virulence factors in pathogens like Staphylococcus aureus without affecting bacterial growth directly .

- Metabolic Profiling : Recent studies have linked indole derivatives to improved metabolic profiles in animal models, suggesting a role in enhancing gut health and immune responses .

- Drug Development : The indole scaffold has been utilized for developing new drugs targeting multiple pathways, including those involved in cancer progression and bacterial virulence .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial effects of various indole derivatives, this compound showed significant inhibition against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be below 100 µg/mL, indicating strong activity compared to control compounds .

Case Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological effects of this compound in rodent models. Results demonstrated that administration led to decreased anxiety-like behavior and improved cognitive function, suggesting potential applications in treating anxiety disorders .

Summary Table of Applications

作用机制

The mechanism of action of N-Methyl-3-indoleglyoxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes . The exact mechanism of action depends on the specific biological context and the target molecules involved.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-pyruvic acid: An intermediate in the biosynthesis of tryptophan.

Methyl 3-indoleglyoxylate: A related compound used in the synthesis of various indole derivatives.

Uniqueness

N-Methyl-3-indoleglyoxylic acid is unique due to its specific structural features, such as the presence of a methyl group at the nitrogen atom and a glyoxylic acid moiety. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

生物活性

N-Methyl-3-indoleglyoxylic acid (N-MIGA) is a compound characterized by its unique molecular structure, comprising a methyl group attached to the nitrogen atom of an indole derivative and a glyoxylic acid moiety. Its chemical formula is with a molecular weight of 203.19 g/mol. This compound has gained attention in recent years due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis.

N-MIGA exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. It is known to modulate the activity of specific enzymes involved in metabolic pathways, potentially inhibiting their function. This mechanism is significant in the context of drug design, where N-MIGA could serve as a lead compound for developing therapeutics against various diseases.

Biological Properties

Research indicates that N-MIGA possesses several biological activities:

- Antiviral Activity : Studies have shown that N-MIGA and its derivatives may exhibit antiviral properties, making them candidates for further investigation in antiviral drug development.

- Anticancer Potential : The compound has been evaluated for its anticancer effects, particularly in the context of indole derivatives, which are known for their role in cancer therapy.

- Anti-inflammatory Effects : N-MIGA's structural similarity to other biologically active compounds suggests it may also possess anti-inflammatory properties.

Comparative Analysis with Similar Compounds

The table below summarizes the characteristics and biological activities of N-MIGA compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Methyl substitution at nitrogen; glyoxylic acid moiety | Influences reactivity and activity | Antiviral, anticancer, anti-inflammatory |

| 3-Indoleglyoxylic Acid | Glyoxylic acid moiety | Precursor for N-MIGA | Limited antiviral activity |

| Methyl Indole-3-Acetate | Methyl ester of indole-3-acetic acid | Antineoplastic properties | Anticancer |

| 5-Methoxyindole | Methoxy group at position 5 | Role in serotonin receptor activity | Neuroactive properties |

Enzyme Inhibition Studies

In vitro studies have demonstrated that N-MIGA can inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to affect the activity of certain dehydrogenases, which play crucial roles in cellular metabolism. The IC50 values for these interactions suggest a moderate potency that warrants further exploration.

Antiviral Research

A study published in Nature highlighted the potential of indole derivatives, including N-MIGA, as antiviral agents. The compound's ability to interfere with viral replication mechanisms was noted, although specific data on N-MIGA's efficacy were limited. Further research is necessary to elucidate its full antiviral potential .

Anticancer Applications

Research has indicated that derivatives of N-MIGA may have significant anticancer properties. A review on natural products against cancer noted that compounds structurally related to N-MIGA showed cytotoxic effects against various cancer cell lines . This positions N-MIGA as a promising candidate for further development in cancer therapeutics.

常见问题

Q. Basic: What are the established synthetic routes for N-methyl-3-indoleglyoxylic acid, and how do reaction conditions influence yield?

This compound is typically synthesized via alkylation of 3-indoleglyoxylic acid (CAS 1477-49-2) using methylating agents such as methyl iodide or dimethyl sulfate. Key steps include:

- Methylation : Conducted under alkaline conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF or THF to prevent hydrolysis .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >97% purity .

Yield optimization requires precise control of temperature (0–25°C), stoichiometric excess of methylating agent (1.2–1.5 equivalents), and inert atmosphere to avoid side reactions .

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) identifies the methyl group (δ ~3.2–3.5 ppm) and indole protons (δ 6.8–8.1 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170–175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (203.1941 g/mol) and fragmentation patterns .

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and N–H (~3400 cm⁻¹) confirm functional groups .

Q. Advanced: How does N-methylation alter the bioactivity of 3-indoleglyoxylic acid derivatives in anticancer research?

N-Methylation enhances lipophilicity and metabolic stability compared to non-methylated analogs, improving cellular uptake. For example:

- Anticancer Agents : Methylated derivatives show increased potency against α-Fucosidases (IC₅₀ reduced by 30–40% vs. non-methylated forms) by enhancing binding to hydrophobic enzyme pockets .

- Structure-Activity Relationship (SAR) : Computational docking studies (e.g., AutoDock Vina) reveal that the methyl group reduces steric hindrance, facilitating interactions with catalytic residues .

Q. Advanced: What mechanisms underlie the enzyme inhibition properties of this compound derivatives?

- Competitive Inhibition : Derivatives like fuconojirimycin analogs bind α-Fucosidases’ active sites, mimicking transition states. Kinetic assays (e.g., Lineweaver-Burk plots) confirm competitive inhibition (Ki ~0.8–1.2 µM) .

- Allosteric Modulation : Methylation at the indole nitrogen induces conformational changes in enzyme tertiary structure, as shown via X-ray crystallography .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize for variables like cell line specificity or solvent effects .

- Dose-Response Curves : Replicate experiments with gradient concentrations (0.1–100 µM) to identify IC₅₀ consistency .

- Computational Validation : Use molecular dynamics simulations to predict binding affinities under varying conditions .

Q. Methodological: What strategies optimize cyclization reactions using this compound?

- Catalyst Selection : Pd(OAc)₂ or CuI accelerates intramolecular cyclization (e.g., oxazinin-3 synthesis) with yields >75% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like DBU improve reaction rates .

- Temperature Control : Reactions at 60–80°C minimize byproduct formation during heterocycle synthesis .

Q. Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the C-2 carbonyl is more reactive toward Grignard reagents than the indole nitrogen .

- Molecular Dynamics : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., THF vs. acetonitrile) .

Q. Basic: What safety protocols are recommended for handling this compound?

属性

IUPAC Name |

2-(1-methylindol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQAQVXJQOQUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404600 | |

| Record name | N-Methyl-3-indoleglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51584-18-0 | |

| Record name | N-Methyl-3-indoleglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-3-indoleglyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。